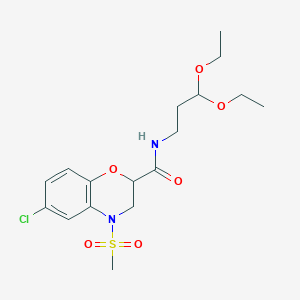![molecular formula C12H13NO2S B3038622 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 874509-87-2](/img/structure/B3038622.png)
2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid
Descripción general
Descripción
2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid (PTTCA) is a novel thiazolidine-4-carboxylic acid derivative with promising biological activities. PTTCA has been found to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. PTTCA has been studied extensively in the laboratory, and its mechanism of action and biochemical and physiological effects are beginning to be understood.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to reduced inflammation and oxidative stress. Additionally, 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid may act by binding to certain receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). Binding to these receptors can lead to the inhibition of certain cellular processes, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid has been found to have numerous biochemical and physiological effects. In vitro studies have shown that 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid has been found to possess anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases and oxidative stress. Furthermore, 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid has been found to possess antimicrobial properties, which may be useful in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid is a relatively stable compound, which makes it suitable for long-term storage. The main limitation of using 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid in laboratory experiments is that the mechanism of action is not yet fully understood. Additionally, the effects of 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid on humans have not yet been studied, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
The potential future directions for 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid research include further studies to determine its mechanism of action, its effects on humans, and its potential uses in the treatment of various diseases. Additionally, further studies are needed to determine the efficacy of 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid in combination with other compounds. Finally, studies are needed to investigate the potential side effects of 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid and to develop methods to reduce these side effects.
Aplicaciones Científicas De Investigación
2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid has been studied extensively in the laboratory and has been found to possess numerous biological activities. These include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid has also been found to possess anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases and oxidative stress.
Propiedades
IUPAC Name |
2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-7,10-11,13H,8H2,(H,14,15)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCZCIMDECJOPA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C=CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(NC(S1)/C=C/C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)
![5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3038543.png)
![3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3038548.png)
![2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3038549.png)
![9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3038550.png)


![(E)-3-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B3038556.png)
![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate](/img/structure/B3038557.png)
![4-{[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]methyl}phenyl methyl ether](/img/structure/B3038558.png)
![4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B3038559.png)
![5-benzyl-4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1H-pyrimidin-6-one](/img/structure/B3038560.png)
![2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3038561.png)